2-Chloro-4-(3-methylbutoxy)pyridine

CAS No.: 1339502-25-8

Cat. No.: VC3080466

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339502-25-8 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 2-chloro-4-(3-methylbutoxy)pyridine |

| Standard InChI | InChI=1S/C10H14ClNO/c1-8(2)4-6-13-9-3-5-12-10(11)7-9/h3,5,7-8H,4,6H2,1-2H3 |

| Standard InChI Key | GAYHRUCZIBODCW-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=CC(=NC=C1)Cl |

| Canonical SMILES | CC(C)CCOC1=CC(=NC=C1)Cl |

Introduction

Chemical Identity and Structure

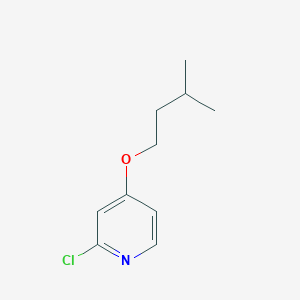

2-Chloro-4-(3-methylbutoxy)pyridine (CAS No. 1339502-25-8) belongs to the class of halogenated pyridines with an alkoxy substitution. The compound features a pyridine ring with a chlorine atom at the 2-position and a 3-methylbutoxy group at the 4-position. This structure confers unique chemical properties and reactivity patterns that make it valuable in various synthetic applications.

The molecular structure can be represented as follows:

-

Molecular Formula: C10H14ClNO

-

Structural Features: Pyridine ring with 2-chloro and 4-(3-methylbutoxy) substituents

The 3-methylbutoxy side chain (also known as isopentyloxy) provides lipophilicity to the molecule, while the 2-chloro substitution creates a reactive site for further functionalization through various nucleophilic and metal-catalyzed reactions.

Physicochemical Properties

The physicochemical properties of 2-Chloro-4-(3-methylbutoxy)pyridine are critical for understanding its behavior in chemical reactions, formulations, and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of 2-Chloro-4-(3-methylbutoxy)pyridine

The chlorine atom at the 2-position of the pyridine ring significantly affects the electronic distribution, reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The predicted pKa value of 2.24 indicates moderate acidity for the pyridinium ion, which is consistent with electron-withdrawing effects of the chlorine substituent .

The 3-methylbutoxy substituent at the 4-position increases the lipophilicity of the molecule, potentially enhancing its membrane permeability while decreasing water solubility. This combination of features makes the compound potentially useful in pharmaceutical applications where balanced lipophilicity is required.

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | 2,4-Dichloropyridine + 3-methylbutanol | Base (K2CO3), DMF, 80-100°C | 70-90% |

This approach would take advantage of the greater reactivity of the 4-position in 2,4-dichloropyridine toward nucleophilic substitution. Selectivity can be achieved through controlled reaction conditions, as the 4-position of the pyridine ring is generally more reactive toward nucleophiles than the 2-position due to electronic factors.

Alkoxylation of 2-Chloro-4-halopyridine

An alternative approach involves the direct alkoxylation of 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine with 3-methylbutanol:

Table 3: Proposed Synthetic Route via Direct Alkoxylation

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | 2-Chloro-4-bromopyridine + 3-methylbutanol | Base (NaH), DMF, 60-80°C | 60-80% |

This method would exploit the different reactivities of the chloro and bromo substituents, with the bromo group being more reactive toward nucleophilic substitution under these conditions.

Adaptation of Known Methods for Related Compounds

Based on synthetic approaches for related chloropyridines, a potential multi-step synthesis could involve:

-

Chlorination of the appropriate pyridine derivative using POCl3 (similar to methods described for 2-chloro-4-methylpyridine)

-

Introduction of the 3-methylbutoxy group via alkoxylation reactions

The synthesis of 2-chloro-4-(3-methylbutoxy)pyridine likely requires careful control of reaction conditions to ensure selectivity and prevent side reactions. The use of base, solvent selection, temperature, and reaction time would all be critical parameters for optimization.

Analytical Characterization

While specific analytical data for 2-Chloro-4-(3-methylbutoxy)pyridine is limited in the available literature, predicted and expected analytical characteristics can be outlined based on structural features and similar compounds.

Spectroscopic Properties

Table 4: Expected Spectroscopic Characteristics

| Technique | Expected Features | Notes |

|---|---|---|

| 1H NMR | Signals for pyridine protons (δ 6.5-8.5 ppm) | Characteristic splitting patterns for 3,5,6-positions |

| 3-Methylbutoxy protons (δ 0.8-4.0 ppm) | Distinctive signals for -CH2O-, -CH-, and -CH3 groups | |

| 13C NMR | Pyridine carbons (δ 110-160 ppm) | C-Cl typically at ~150 ppm |

| 3-Methylbutoxy carbons (δ 20-70 ppm) | ||

| IR | C-O stretching (1200-1300 cm-1) | |

| C-Cl stretching (750-800 cm-1) | ||

| Pyridine ring vibrations (1400-1600 cm-1) | ||

| Mass Spectroscopy | Molecular ion at m/z 199, 201 (Cl isotope pattern) | Characteristic fragmentation patterns including loss of the alkoxy side chain |

Chromatographic Behavior

The compound would be expected to demonstrate good retention on reversed-phase HPLC columns due to its moderate lipophilicity conferred by the 3-methylbutoxy group. Typical mobile phases would include acetonitrile/water or methanol/water mixtures, potentially with acid modifiers to control the ionization state of the pyridine nitrogen.

The requirement for frozen storage suggests potential reactivity or instability at elevated temperatures . Like many chloropyridines, the compound may be susceptible to hydrolysis under basic conditions, particularly at the 2-position where the chlorine atom is relatively activated toward nucleophilic substitution.

Future Research Directions

Several promising research avenues for 2-Chloro-4-(3-methylbutoxy)pyridine include:

-

Optimization of synthetic routes to improve yield and purity

-

Exploration of metal-catalyzed functionalization at the 2-chloro position

-

Investigation of its potential as a scaffold for medicinal chemistry

-

Development of structure-activity relationships for biological targets

-

Exploration of its utility in materials science and coordination chemistry

Given the limited published data on this specific compound, systematic studies of its reactivity, biological activity, and applications would contribute significantly to the literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume